molecular formula C21H27N3O8S B2375396 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide CAS No. 872976-47-1

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide

Cat. No. B2375396
CAS RN: 872976-47-1
M. Wt: 481.52
InChI Key: RDLYKAUSFHXARP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. Its reactivity would be determined by the functional groups present in its structure, which include an oxalamide group, a sulfonyl group, and a furan ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a structurally related ligand, has shown efficacy in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This methodology enables the coupling of a broad range of (hetero)aryl bromides with various amines, showcasing the potential of similar compounds in catalysis and synthesis of pharmaceutically important building blocks (Bhunia, S. V. Kumar, D. Ma, 2017).

Pharmacological Activities

Compounds derived from red seaweed Gracilaria opuntia, featuring furanyl and dimethoxycyclooctyl benzofuran, exhibited significant anti-inflammatory and antioxidative effects in vitro. This suggests the compound , with similar furanyl components, may have potential applications in developing new anti-inflammatory or antioxidant agents (Makkar, F., K. Chakraborty, 2018).

Synthesis and Rearrangements

Research on the synthesis of di- and mono-oxalamides from 2-substituted-3-(2-nitrophenyl)oxiranes, using novel synthetic approaches, highlights the versatility of oxalamide derivatives in synthetic organic chemistry. This indicates potential research applications of the compound in developing new synthetic methodologies (Mamedov, V. L. Mamedova, G. Z. Khikmatova, et al., 2016).

Insecticidal Activity

The discovery of sulfoxaflor, a novel insecticide, from studies on sulfoximine functional groups shows the potential of compounds with similar structural elements in developing new insect control agents. This could imply research applications of N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide in the field of agricultural chemistry (Zhu, Y., M. R. Loso, G. B. Watson, et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. If this compound is biologically active, its mechanism of action would depend on the specific biological target it interacts with.

Future Directions

The future directions for the study or application of this compound are not specified in the search results. The potential uses of a compound like this could be vast, depending on its physical and chemical properties, as well as its biological activity .

properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(furan-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O8S/c1-29-17-7-6-16(13-18(17)30-2)33(27,28)24-10-4-12-32-19(24)14-23-21(26)20(25)22-9-8-15-5-3-11-31-15/h3,5-7,11,13,19H,4,8-10,12,14H2,1-2H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLYKAUSFHXARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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